2-Chloro-2-(3,4-dichlorophenyl)acetic acid

Description

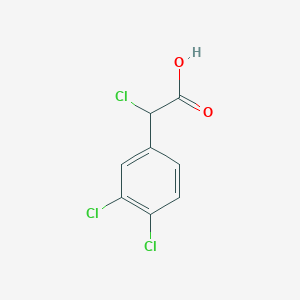

2-Chloro-2-(3,4-dichlorophenyl)acetic acid is a chlorinated acetic acid derivative with a 3,4-dichlorophenyl substituent at the α-carbon. This compound is characterized by three chlorine atoms: two on the phenyl ring (positions 3 and 4) and one on the acetic acid backbone. Its molecular formula is C₈H₅Cl₃O₂, and it is often utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity and halogen-rich structure .

Properties

IUPAC Name |

2-chloro-2-(3,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITYSJQANLRAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: The synthesis of 2-Chloro-2-(3,4-dichlorophenyl)acetic acid can be achieved through the reaction of 2,4-dichlorobenzyl chloride with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production: Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Chloro-2-(3,4-dichlorophenyl)acetic acid can undergo nucleophilic substitution reactions due to the presence of the chloro groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases are commonly used in substitution reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Major Products:

- The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenylacetic acids .

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: 2-Chloro-2-(3,4-dichlorophenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Research Tool: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

Industry:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical research, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and number of chlorine atoms significantly influence the electronic and steric properties of these compounds. Key comparisons include:

2-(3,4-Dichlorophenyl)acetic Acid

- Structure : Lacks the α-chloro substituent present in the target compound.

- Properties : Reduced steric hindrance and lower acidity (pKa ~3.5) compared to the α-chloro derivative.

- Applications : Used in synthesizing benzimidazole derivatives (e.g., 2-(3,4-dichlorobenzyl)-1H-benzimidazole) via condensation reactions .

2-(2,4-Dichlorophenyl)acetic Acid (CAS 19719-28-9)

- Structure : Dichloro substitution at phenyl positions 2 and 3.

- Properties : Increased steric hindrance near the acetic acid group due to ortho-substitution, leading to lower solubility in polar solvents compared to the 3,4-dichloro isomer .

2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid (CAS 56071-99-9)

Functional Group Modifications

Modifications to the acetic acid backbone or phenyl ring alter reactivity and applications:

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Amide derivative of 2-(3,4-dichlorophenyl)acetic acid.

- Properties : Enhanced biological activity due to the amide group, which improves binding to enzymes (e.g., antimicrobial targets). Crystal structure analysis reveals three distinct conformations in the asymmetric unit, driven by N–H⋯O hydrogen bonding .

[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic Acid (CAS 245555-36-6)

Toxicological and Environmental Considerations

- Chlorinated Acetic Acids : Generally exhibit moderate toxicity (e.g., LD₅₀ ~500 mg/kg in rodents) but may persist in the environment due to low biodegradability .

Biological Activity

2-Chloro-2-(3,4-dichlorophenyl)acetic acid is a chlorinated organic compound that has garnered attention in various fields, particularly in biological and medicinal research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its chlorinated phenyl group, which enhances its reactivity and biological activity. The presence of chlorine atoms allows the compound to form covalent bonds with various biomolecules, influencing its interaction with enzymes and receptors.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, in vitro assays revealed that concentrations as low as 100 µM could significantly reduce bacterial proliferation.

2. Anticancer Properties:

The compound has also been evaluated for its anticancer potential. In studies utilizing cancer cell lines, it was observed to induce apoptosis and cell cycle arrest. For example, MTT assays indicated a dose-dependent decrease in cell viability in cancerous cells treated with this compound.

3. Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: It binds to specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

- Signal Transduction Modulation: The compound influences various signaling pathways by interacting with receptor proteins on cell membranes, leading to alterations in gene expression and cellular metabolism.

Case Studies

-

Antimicrobial Study:

A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. The results suggested that the compound could serve as a potential lead for developing new antibiotics. -

Anticancer Activity:

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a significant reduction in cell viability (IC50 = 30 µM). Flow cytometry analysis further confirmed that the compound induced apoptosis through the activation of caspase pathways.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.